Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

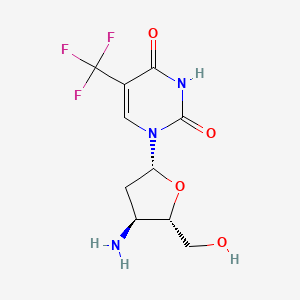

The systematic IUPAC name for this compound, 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione, precisely encodes its stereochemical configuration and functional group arrangement. The CAS Registry Number 87190-85-0 uniquely identifies this specific stereoisomer within chemical databases, distinguishing it from related analogs through three critical features:

- Stereochemical descriptors : The (2R,4S,5S) configuration specifies absolute configuration at C2', C4', and C5'

- Substituent positioning : The 3'-amino group replaces the native hydroxyl at C3'

- Trifluoromethyl modification : The 5-position trifluoromethyl group substitutes the native methyl group

Table 1 compares key identifiers with related compounds:

Properties

CAS No. |

87190-85-0 |

|---|---|

Molecular Formula |

C10H12F3N3O4 |

Molecular Weight |

295.22 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1 |

InChI Key |

XMGRPHZCXLUGMR-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Pathway

The synthesis of Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- typically involves stereoselective and regioselective modifications to introduce the trifluoromethyl group and amino functionality at the desired positions. Common steps include:

-

- Modified pyrimidine bases (e.g., thymine derivatives).

- Protected deoxyribose sugars with functional groups suitable for selective substitution.

-

- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under phase transfer or catalytic conditions.

- Amination : Substitution at the 3' position to introduce an amino group, often using azide precursors followed by reduction.

- Protection and Deprotection : Use of protecting groups (e.g., acetyl or benzoyl) to control reactivity during intermediate steps.

Stereoselective Synthesis

Stereoselective methods are crucial for obtaining the alpha-anomer of thymidine derivatives. For example:

- Epimerization : β-thymidine derivatives can be converted into α-thymidine using TMS-triflate and bis(trimethylsilyl)acetamide (BSA) in dry acetonitrile at elevated temperatures. This reaction achieves self-anomerization with yields ranging from 28% to 50%.

Coupling Reactions

Coupling reagents such as carbodiimides are used to attach functional groups selectively:

- The reaction mixture is stirred in dimethylformamide (DMF) at low temperatures (0 °C), followed by purification via column chromatography for yields between 67% and 83%.

Transglycosylation

Transglycosylation reactions are employed to synthesize nucleoside derivatives:

- A Lewis acid catalyst facilitates the transfer of sugar moieties between nucleobases.

- Protective groups are removed post-reaction to yield the final product.

Purification Techniques

Purification methods include:

- Crystallization : Effective for separating α/β-anomers.

- Column Chromatography : Used to isolate pure compounds from reaction mixtures.

Data Table: Key Reaction Conditions

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Trifluoromethylation | Trifluoromethyl iodide | Phase transfer conditions | ~70 |

| Amination | Azide precursors + reducing agents | Room temperature | ~75 |

| Epimerization | TMS-triflate + BSA | Acetonitrile, 70 °C | 28–50 |

| Coupling Reaction | Carbodiimides | DMF, 0 °C | 67–83 |

| Transglycosylation | Lewis acid | Organic solvents | ~70 |

Research Findings

- The trifluoromethyl substitution enhances stability and biological activity compared to natural thymidine derivatives.

- Stereoselective synthesis methods ensure higher ratios of α-anomers, which are critical for specific applications in medicinal chemistry.

- Optimization of reaction conditions plays a significant role in improving yields and reducing by-products.

Chemical Reactions Analysis

Phosphorylation and Metabolic Activation

3'-NH2-3'-d5-CF3-T undergoes intracellular phosphorylation to its active triphosphate form, which competitively inhibits DNA polymerase-α.

-

Phosphorylation pathway :

-

Kinetic inhibition :

DNA Incorporation and Chain Termination

The 3'-amino group prevents further nucleotide addition, acting as a chain terminator:

-

Mechanism : The 3'-NH2 group lacks a hydroxyl group required for phosphodiester bond formation, halting DNA elongation .

-

Experimental evidence :

Thymidylate Kinase (TMPK) Inhibition

-

Antimalarial activity : α-Thymidine derivatives with 5'-urea/thiourea groups inhibit Plasmodium falciparum TMPK (PfTMPK) .

DNA Polymerase Specificity

-

Selectivity : The trifluoromethyl group increases steric bulk, reducing affinity for human polymerases while maintaining activity against viral or parasitic enzymes .

Amino Group Reactivity

-

Protection/Deprotection : The 3'-amino group is susceptible to acylation.

-

Synthetic utility : Used to generate phosphorimidazolide-activated monomers for nonenzymatic RNA copying .

Trifluoromethyl Effects

-

Electron-withdrawing nature : Stabilizes the glycosidic bond against hydrolysis .

-

Enhanced lipophilicity : Improves membrane permeability compared to unmodified thymidine .

Comparative Reactivity

Degradation and Metabolic Resistance

-

Thymidine phosphorylase (TP) resistance : The 3'-amino group confers resistance to phosphorolytic cleavage, unlike unmodified thymidine .

-

In vivo stability : Co-administration with TP inhibitors (e.g., TPI) further enhances bioavailability .

Therapeutic Implications

-

Anticancer potential : Triphosphate form disrupts DNA synthesis in L1210 leukemia cells .

-

Antiviral/antimalarial : Structural analogs show efficacy against Plasmodium falciparum and viral polymerases .

This compound’s unique chemical profile—combining a 3'-amino group and 5-CF3 substitution—enables diverse applications in nucleoside-based therapies, emphasizing its role as a versatile biochemical tool and therapeutic candidate.

Scientific Research Applications

Chemical Structure and Synthesis

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- features a trifluoroacetyl group at the 3' position of the deoxythymidine molecule. This modification enhances its chemical reactivity and biological activity compared to standard thymidine. The synthesis typically involves several key steps to ensure scalability and adaptability for producing derivatives tailored to specific research needs.

Nucleoside Analogs and Viral Inhibition

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- exhibits biological activities characteristic of nucleoside analogs. It can be integrated into DNA during replication, potentially leading to mutations or inhibiting viral replication processes. Studies indicate that similar compounds can disrupt normal viral replication mechanisms by being incorporated into viral DNA.

Antiviral Properties

The trifluoroacetyl modification may enhance the efficacy of this compound as an antiviral agent. Research has shown that modified nucleosides can alter enzyme kinetics and substrate specificity, crucial for understanding their therapeutic roles. For instance, the interaction studies involving this compound focus on its binding affinity with various enzymes and proteins involved in DNA metabolism.

Molecular Biology Research

- DNA Replication Studies : Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- can serve as a valuable tool in molecular biology for studying DNA replication mechanisms.

- Enzyme Interaction Studies : Research indicates that this compound can influence the activity of DNA polymerases and other DNA-binding proteins, which is essential for elucidating its potential therapeutic roles.

Medicinal Chemistry

- Antiviral Drug Development : The compound's unique properties make it a candidate for developing antiviral therapies. Its ability to inhibit viral replication could lead to effective treatments against various viral infections.

- Anticancer Research : Similar nucleoside analogs have been explored for their anticancer properties. The incorporation of trifluoroacetyl groups may enhance the selectivity and potency of these compounds against cancer cells .

Antifungal and Insecticidal Activities

Recent studies have focused on synthesizing novel trifluoromethyl pyrimidine derivatives bearing amide moieties. These derivatives exhibited promising antifungal activities against various pathogens such as Botrytis cinerea and moderate insecticidal activities against agricultural pests. The findings suggest that trifluoromethyl modifications can enhance biological activity in these contexts .

In Vitro Biological Assays

In vitro assays have demonstrated that certain derivatives of thymidine analogs possess significant activity against cancer cell lines (e.g., PC3, K562). These studies highlight the potential of trifluoromethyl-modified nucleosides in anticancer drug development .

Comparative Data Table

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine | Standard nucleoside | Basic building block for DNA |

| 3'-Amino-3'-deoxythymidine | Contains an amino group at the 3' position | Exhibits antiviral properties |

| 3'-Deoxy-3'-((trifluoroacetyl)amino)-thymidine | Trifluoroacetyl modification | Enhanced reactivity and biological activity |

| 5-Methyluridine | Methyl group at the 5-position | Used in RNA synthesis; affects stability |

Mechanism of Action

The mechanism of action of “3’-NH23-5-CF3-ddU” involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal synthesis of DNA or RNA, leading to chain termination. This is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- and related nucleoside analogs:

Key Research Findings

- Metabolic Stability: The trifluoro substitution in thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- likely reduces susceptibility to phosphorylases and hydrolases, a common issue with non-fluorinated nucleosides like 3'-amino-3'-deoxythymidine .

- Enzymatic Compatibility : Unlike α-L-thymidine, which is inactive in D-specific enzymes, the trifluoro derivative retains compatibility with D-enzymes due to its conserved sugar configuration.

Biological Activity

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- is a modified nucleoside analog that has garnered attention in medicinal chemistry due to its unique structural modifications and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- is characterized by the presence of three fluorine atoms at the 3' position of the deoxyribose sugar. This trifluoromethyl modification enhances its stability and alters its interaction with biological systems compared to natural thymidine. Its chemical formula is C₁₃H₁₄F₃N₃O₅.

The biological activity of this compound primarily stems from its role as a nucleoside analog. It has been shown to interfere with DNA synthesis and replication processes, making it a candidate for antitumor therapies. The trifluoromethyl group may enhance its affinity for thymidine phosphorylase (TP), an enzyme involved in nucleotide metabolism, potentially leading to increased cytotoxicity against cancer cells.

Antitumor Properties

Thymidine analogs have been studied for their antitumor properties. Research indicates that compounds similar to Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- can exhibit varying degrees of activity against different cancer cell lines. For instance:

- In vitro studies have shown that certain derivatives can inhibit the proliferation of murine sarcoma 180 cells with effective doses (ED50) as low as 5 micromolar .

- The compound's structural modifications significantly impact its biological efficacy against various cancer types.

Interaction with Enzymes

Thymidine phosphorylase plays a crucial role in nucleotide metabolism and is overexpressed in several tumors, contributing to angiogenesis and metastasis. Studies have indicated that Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- can act as a non-competitive inhibitor of TP. Kinetic studies have shown significant inhibition with IC50 values comparable to known inhibitors .

Comparative Analysis of Related Compounds

A comparative analysis highlights how structural variations among thymidine analogs influence their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Thymidine | Natural nucleoside | Essential for DNA synthesis |

| Trifluorothymidine | Contains trifluoromethyl group | Exhibits antitumor activity |

| Thymidine, 2',3'-didehydro-alpha,alpha,alpha-trifluoro | Didehydro modification | Altered metabolic stability |

| 3'-Amino-3'-deoxy-thymidine | Amino group at 3' position | Enhanced interaction with polymerases |

| 5-Fluoro-deoxyuridine | Fluorine at the 5-position | Used as a chemotherapeutic agent |

The unique trifluoromethyl modification in Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- distinguishes it from these compounds by potentially enhancing both its stability and biological activity while providing a novel mechanism for interaction with metabolic enzymes.

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies demonstrated that Thymidine analogs could be effective in inhibiting the growth of various cancer cell lines. For example:

- Molecular Docking Studies : Molecular docking studies have suggested that Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- binds effectively to the active site of thymidine phosphorylase, providing insights into its mechanism of action as an inhibitor .

Q & A

Q. What are the optimized synthetic routes for 3'-amino-3'-deoxy-α,α,α-trifluoro-thymidine, and what analytical techniques validate its purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Phosphazene-mediated coupling : Reaction of tetrachloromonospirocyclotriphosphazenes with carbazolyldiamines in THF, monitored via thin-layer chromatography (TLC) and purified via column chromatography .

- Nucleoside triphosphate preparation : Deprotection of 3'-amino-3'-deoxy nucleosides using hydrogen gas and Pd/C catalysis, followed by enzymatic incorporation into tRNA (e.g., CCA-adding enzyme) .

Analytical Validation:

- NMR Spectroscopy : To confirm trifluoromethyl group integrity and amino substitution at the 3' position. Trifluoroacetic acid (TFA) or deuterated solvents are often used for dissolution .

- X-ray Crystallography : Resolves spatial configuration, particularly the α,α,α-trifluoro motif and hydrogen-bonding interactions .

- Mass Spectrometry (MS) : Validates molecular weight and purity, especially after enzymatic modifications .

Table 1: Example Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Monitoring Method | Yield |

|---|---|---|---|

| 1 | THF, Et₃N, 3 days | TLC | 60–75% |

| 2 | H₂/Pd/C, H₂O | MS/NMR | ~50% |

Q. How does the 3'-amino and trifluoromethyl modification influence thymidine’s role as a nucleotide analog in polymerase studies?

Methodological Answer: The 3'-amino group replaces the native hydroxyl, preventing phosphodiester bond formation, while the trifluoromethyl group enhances metabolic stability and hydrophobic interactions. Key applications include:

- Chain Termination : Acts as a non-canonical substrate in DNA/RNA polymerases (e.g., viral reverse transcriptases), studied via gel electrophoresis or fluorescence-based primer extension assays .

- Enzyme Binding Studies : Competitive inhibition assays with dTTP/ddTTP analogs quantify binding affinity using radioactive labeling or surface plasmon resonance (SPR) .

Key Finding: The trifluoromethyl group reduces hydrolysis susceptibility compared to non-fluorinated analogs, critical for in vivo stability .

Advanced Research Questions

Q. What methodologies are employed to study the enzymatic incorporation of 3'-amino-3'-deoxy-α,α,α-trifluoro-thymidine into nucleic acids?

Methodological Answer:

- Enzymatic Acylation : Use CCA-adding enzyme in glycine buffer (pH 9, 10 mM MgCl₂) to incorporate the modified nucleoside into tRNA, followed by enzymatic acylation (~35–50% yield) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., viral polymerases) to resolve binding modes. Data collection at 1.5–2.0 Å resolution is typical .

Challenge: The trifluoromethyl group may induce conformational strain in enzyme active sites, requiring molecular dynamics simulations to assess compatibility .

Q. How do solvent systems and pH affect the stability of this compound, particularly regarding hydrolysis of the trifluoromethyl group?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the trifluoromethyl group, while aqueous acidic conditions accelerate hydrolysis.

Table 2: Stability Under Various Conditions

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| pH 7.4 (PBS) | >48 | None detected |

| pH 2.0 (HCl) | 12 | 3'-Amino-3'-deoxy-thymidine |

| 10% TFA in H₂O | 6 | De-fluorinated byproduct |

Q. What structural insights can X-ray crystallography provide about this compound’s binding to viral polymerases or nucleases?

Methodological Answer:

- Co-Crystallization : Soak the compound into enzyme crystals (e.g., HIV-1 reverse transcriptase) and collect diffraction data. Resolution ≤2.5 Å is required to resolve fluorine interactions .

- Electron Density Maps : Highlight hydrophobic pockets accommodating the trifluoromethyl group and hydrogen bonds with the 3'-amino group.

Key Insight : The α,α,α-trifluoro configuration induces steric hindrance, reducing off-target binding in comparison to non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported synthetic yields or enzymatic incorporation efficiencies?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, enzyme batch) and validate via independent labs.

- Meta-Analysis : Compare datasets from structural analogs (e.g., 3'-azido-thymidine in ) to identify trends in fluorinated nucleoside behavior .

Example Contradiction : Yields for enzymatic acylation vary (35–50%) due to tRNA purity or enzyme activity. Mitigate by pre-screening tRNA via PAGE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.